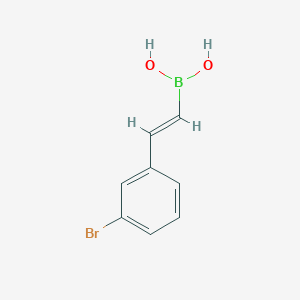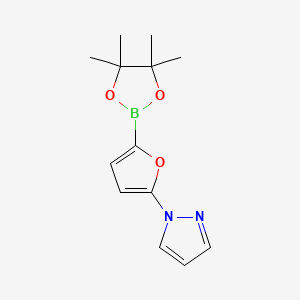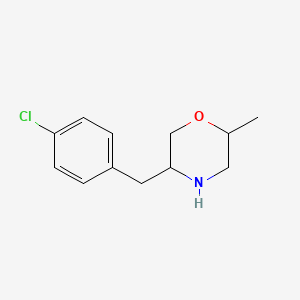
(3-Bromostyryl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with a bromine atom at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromostyryl)boronic acid involves the hydroboration of 3-bromostyrene followed by oxidation. The hydroboration step typically uses diborane (B2H6) or a borane-tetrahydrofuran complex (BH3·THF) as the boron source. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent over-borylation .
Industrial Production Methods: Industrial production of boronic acids generally involves the electrophilic trapping of an organometallic reagent with a boric ester. For this compound, this might involve the use of 3-bromostyrene and a boric ester like trimethyl borate (B(OMe)3) under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromostyryl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a palladium catalyst.
Major Products:
Oxidation: (3-Hydroxystyryl)boronic acid.
Reduction: Styrylboronic acid.
Substitution: Various substituted styrylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Bromostyryl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (3-Bromostyryl)boronic acid exerts its effects primarily involves its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki–Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can also participate in various substitution reactions, further expanding its utility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Vinylboronic acid
- (4-Bromostyryl)boronic acid
Comparison: (3-Bromostyryl)boronic acid is unique due to the presence of the bromine atom at the 3-position, which provides additional reactivity compared to phenylboronic acid and vinylboronic acid. This allows for selective functionalization and the formation of more complex molecules. Compared to (4-Bromostyryl)boronic acid, the 3-position bromine atom offers different steric and electronic properties, which can influence the outcome of chemical reactions .
Eigenschaften
Molekularformel |
C8H8BBrO2 |
|---|---|
Molekulargewicht |
226.86 g/mol |
IUPAC-Name |
[(E)-2-(3-bromophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BBrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ |
InChI-Schlüssel |
IMNMXAABLNDUJN-SNAWJCMRSA-N |
Isomerische SMILES |
B(/C=C/C1=CC(=CC=C1)Br)(O)O |
Kanonische SMILES |
B(C=CC1=CC(=CC=C1)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)


![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)



![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)




